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ceramide phosphoethanolamine

Cat. No.: B1169029
CAS No.: 112130-78-6
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Description

Significance of Phosphosphingolipids in Eukaryotic and Prokaryotic Membranes

Phosphosphingolipids are a crucial class of lipids integral to the composition and function of biological membranes across both eukaryotic and prokaryotic organisms researchgate.netplos.orglipotype.comnih.gov. These amphipathic molecules, characterized by a ceramide backbone linked to a phosphorylated head group, play diverse roles ranging from structural integrity to signal transduction researchgate.netresearchgate.netnih.govmdpi.comnih.gov.

In eukaryotic cells, phosphosphingolipids, particularly sphingomyelin (B164518) (SM), are abundant in cellular membranes and are vital for mechanical stability, molecular sorting, and cell signaling researchgate.netnih.govmdpi.comnih.govrupress.orgnih.gov. They contribute to the formation of specialized membrane microdomains, often referred to as "lipid rafts," which serve as platforms for protein aggregation and signal transduction researchgate.netlipotype.commdpi.commdpi.com. Beyond structural roles, sphingolipid-based degradation products are involved in numerous physiological processes, including apoptosis, proliferation, differentiation, inflammation, and stress responses researchgate.netresearchgate.netmdpi.comfrontiersin.orglibretexts.org.

While once considered rare in bacteria, sphingolipids, including phosphosphingolipids, are now recognized as more widespread than previously thought in prokaryotic membranes, particularly in members of the Proteobacteria and Bacteroidetes phyla plos.orglipotype.comfrontiersin.org. In these organisms, they contribute to membrane stability and can influence interactions with the host environment plos.orgfrontiersin.org.

Comparative Overview of Ceramide Phosphoethanolamine Across Biological Systems

This compound (CPE) exhibits a striking differential distribution across biological kingdoms, with its prevalence significantly varying between invertebrates/bacteria and mammalian cells.

Predominance in Invertebrate and Bacterial Species

CPE is the major sphingolipid in invertebrates, including arthropods (e.g., insects like Drosophila melanogaster), marine animals (e.g., molluscs and cnidarians), protozoa, and oomycetes researchgate.netnih.govnih.govnih.govlipotype.comscdi-montpellier.frresearchgate.netresearchgate.net. In insects, CPE serves as the functional equivalent of myelin, providing insulation around neuronal axons and impacting membrane properties such as packaging and fluidity lipotype.com. For example, Drosophila lacks sphingomyelin and instead synthesizes CPE as its principal membrane sphingolipid, with distinct characteristics in its sphingoid bases and fatty acids that may contribute to membrane fluidity at lower temperatures suitable for insect survival researchgate.netnih.govoup.com. Specific enzymes, such as CDP-ethanolamine:ceramide ethanolamine (B43304) phosphotransferase in the Golgi lumen, are responsible for CPE production in these organisms nih.govresearchgate.netnih.gov.

In bacterial species, especially those belonging to the phylum Bacteroidetes (e.g., Porphyromonas gingivalis, Tannerella forsythia, Bacteroides fragilis, Bacteroides thetaiotaomicron), CPE and dihydroceramide (B1258172) phosphoethanolamine (DH-CPE) are among the most dominant sphingolipids researchgate.netfrontiersin.orgnih.govlipotype.comscdi-montpellier.frmdpi.com. These lipids are crucial for the maintenance of bacteria in their ecological niches and can be detected in environments such as dental plaque of patients with periodontal disease researchgate.netnih.govlipotype.commdpi.com.

Trace Presence and Enigmatic Role in Mammalian Cells

Despite its widespread presence in other organisms, CPE is detected only in trace amounts in mammalian cells, typically representing 0.002–0.005% of total phospholipids (B1166683) researchgate.netnih.govnih.govnih.govscdi-montpellier.frmdpi.com. In some mammalian tissues, such as the testis and brain, CPE levels are relatively higher, although still exceedingly low compared to sphingomyelin (SM) levels, often 300- to 1,500-fold lower nih.govmdpi.com.

Distinguishing this compound from Sphingomyelin Analogues

This compound (CPE) and sphingomyelin (SM) are both phosphosphingolipids, sharing a common ceramide backbone, but they differ significantly in their polar head groups, which dictates their distinct biophysical properties and biological roles researchgate.netlipotype.comlipotype.comresearchgate.netnih.govmdpi.comresearchgate.net.

Structural Differences: The fundamental distinction lies in the head group attached to the ceramide backbone.

Sphingomyelin (SM) consists of a ceramide linked by a phosphodiester bond to a phosphocholine (B91661) head group researchgate.netmdpi.comresearchgate.netunacademy.commdpi.comwikipedia.org. The phosphocholine head group is relatively bulky researchgate.net.

This compound (CPE) consists of a ceramide backbone bound to a phosphoethanolamine molecule lipotype.commdpi.comresearchgate.netontosight.ai. The phosphoethanolamine head group has a smaller cross-sectional area compared to phosphocholine researchgate.netnih.gov.

Functional and Biophysical Differences: These structural differences lead to distinct biophysical properties and functional implications for cellular membranes:

Membrane Interactions and Fluidity: The smaller phosphoethanolamine head group in CPE allows for closer contact between molecules compared to SM, potentially promoting higher membrane viscosity researchgate.netnih.gov. In contrast, SM is well-known for its strong interactions with cholesterol, which leads to the formation of ordered membrane domains, often referred to as "lipid rafts," crucial for membrane fluidity and cell signaling researchgate.netlipotype.commdpi.comresearchgate.netwikipedia.org. CPE, however, does not favorably interact with cholesterol and is less prone to forming ordered sterol-rich domains in model bilayers researchgate.netscdi-montpellier.frresearchgate.netnih.gov.

Biosynthesis: The biosynthetic pathways for CPE and SM also differ. SM production in mammals typically involves the transfer of phosphocholine from phosphatidylcholine onto ceramide, catalyzed by Sphingomyelin Synthase (SMS) enzymes (SMS1 and SMS2) researchgate.netrupress.orgnih.govnih.govmdpi.comnih.govuniprot.org. In contrast, CPE biosynthesis in invertebrates and some bacteria is mediated by a specific CDP-ethanolamine:ceramide ethanolamine phosphotransferase (CPE synthase) researchgate.netnih.govresearchgate.netnih.gov. Although some mammalian enzymes like SMS2 and SMSr can produce trace amounts of CPE by transferring phosphoethanolamine from phosphatidylethanolamine (B1630911) to ceramide, the primary synthesis mechanisms and prevalent head groups vary significantly across organisms nih.govmdpi.comnih.govnih.gov.

The table below summarizes the key distinctions:

FeatureThis compound (CPE)Sphingomyelin (SM)
Head Group Phosphoethanolamine lipotype.commdpi.comresearchgate.netontosight.aiPhosphocholine researchgate.netmdpi.comresearchgate.netunacademy.commdpi.comwikipedia.org
Prevalence Major sphingolipid in invertebrates and some bacteria researchgate.netnih.govnih.govnih.govlipotype.comscdi-montpellier.frresearchgate.netresearchgate.netMost abundant sphingolipid in animals (mammals) researchgate.netmdpi.comwikipedia.org
Cholesterol Interaction Does not favorably interact; less likely to form ordered domains researchgate.netscdi-montpellier.frresearchgate.netnih.govStrong interaction; forms ordered lipid rafts researchgate.netlipotype.commdpi.comresearchgate.netwikipedia.org
Membrane Properties Smaller headgroup allows closer contact, possibly higher viscosity researchgate.netnih.govBulkier headgroup, cylindrical shape researchgate.netwikipedia.org
Primary Biosynthetic Enzyme (in respective predominant organisms) CDP-ethanolamine:ceramide ethanolamine phosphotransferase (CPE synthase) researchgate.netnih.govresearchgate.netnih.govPhosphatidylcholine:ceramide cholinephosphotransferase (SM synthase, SMS) researchgate.netrupress.orgnih.govnih.govmdpi.comnih.govuniprot.org

Properties

CAS No.

112130-78-6

Molecular Formula

C14H19NO10S2

Synonyms

ceramide phosphoethanolamine

Origin of Product

United States

Biosynthesis Pathways and Enzymatic Regulation of Ceramide Phosphoethanolamine

De Novo Biosynthesis of the Ceramide Precursor

De novo ceramide synthesis initiates in the endoplasmic reticulum (ER) and proceeds through a multi-step enzymatic pathway nih.govbiorxiv.orgnih.govmdpi.complos.orgresearchgate.net.

The initial and rate-limiting step in de novo sphingolipid biosynthesis is catalyzed by serine palmitoyltransferase (SPT) nih.govmdpi.comresearchgate.netuniprot.orgbiorxiv.orguniprot.orgplos.org. This enzyme facilitates the condensation of L-serine with an activated acyl-CoA, typically palmitoyl-CoA, to form 3-ketosphinganine nih.govmdpi.comresearchgate.netuniprot.orgbiorxiv.orguniprot.orgplos.org. Subsequently, 3-ketosphinganine is rapidly reduced to sphinganine (B43673) (dihydrosphingosine) by 3-ketosphinganine reductase nih.govmdpi.comresearchgate.netplos.org. SPT operates as a multisubunit enzyme, generally composed of SPTLC1, SPTLC2 or SPTLC3, and SPTSSA or SPTSSB uniprot.orguniprot.org. The catalytic activity of the SPT complex is subject to negative regulation by ORMDL proteins, including ORMDL3, in the presence of ceramides (B1148491) uniprot.orguniprot.org. This regulatory mechanism helps maintain ceramide levels to support the production of complex sphingolipids while preventing their accumulation to apoptotic levels uniprot.orguniprot.org.

Following the formation of sphinganine, ceramide synthase (CerS) enzymes N-acylate sphinganine to produce dihydroceramide (B1258172) biorxiv.orgnih.govmdpi.complos.orgresearchgate.netresearchgate.net. Mammals possess six distinct CerS isoforms (CerS1-CerS6), each exhibiting specific preferences for the acyl-chain length of their fatty acyl-CoA substrates nih.govbiorxiv.orgplos.orgresearchgate.netscbt.comfrontiersin.orgnih.govpnas.org.

The specificities of these CerS isoforms for acyl-CoA substrates are summarized in the table below:

Ceramide Synthase IsoformPreferred Acyl-CoA Chain LengthPrimary Tissue Expression/Notes
CerS1C18Predominant in skeletal muscle and neurons frontiersin.orgpnas.orguniprot.org
CerS2C22-C24Mainly in oligodendrocytes in the brain plos.orgfrontiersin.orgpnas.org
CerS3C26-C34
CerS4C18-C20
CerS5C14-C16
CerS6C14-C16

All six CerS enzymes are localized within the endoplasmic reticulum nih.govplos.org. Beyond de novo synthesis, CerS enzymes also participate in the salvage pathway by directly re-acylating recycled sphingosine (B13886) to form ceramide biorxiv.orgplos.orguniprot.org. This dual role highlights their central position in sphingolipid metabolism.

The final step in the de novo ceramide synthesis pathway involves the conversion of dihydroceramide to ceramide through the introduction of a 4,5-trans-double bond into the sphinganine backbone nih.govplos.orgrsc.orgplos.org. This crucial reaction is catalyzed by dihydroceramide desaturase 1 (DES1) plos.orgrsc.orgplos.orgrsc.orgmedchemexpress.comresearchgate.net. DES1 is primarily situated in the endoplasmic reticulum medchemexpress.com and is vital for regulating the physiological balance between dihydrosphingolipids and sphingolipids rsc.orgrsc.orgresearchgate.net.

Precursor Utilization: Phosphatidylethanolamine (B1630911) (PE) as a Phosphoethanolamine Donor

In the biosynthesis of ceramide phosphoethanolamine, phosphatidylethanolamine (PE) serves as the phosphoethanolamine head group donor. rupress.orgwikipedia.orgresearchgate.net Both SMSr and SMS2 utilize PE in their respective reactions to produce CPE. rupress.orgwikipedia.org This transfer of the phosphoethanolamine moiety from PE to ceramide results in the formation of CPE and 1,2-diacylglycerol as a byproduct. wikipedia.org

Interplay with Ceramide Transfer Protein (CERT) in Lipid Transport

Ceramide transfer protein (CERT) plays a critical role in lipid transport by facilitating the transfer of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus. nih.govbiorxiv.orgplos.orgbiologists.compnas.org This transport is essential for the subsequent conversion of ceramide into complex sphingolipids, particularly sphingomyelin (B164518) (SM), which occurs in the Golgi lumen via SMS1. nih.govbiologists.com

While CERT primarily mediates ceramide transport for SM synthesis, its function indirectly impacts CPE biosynthesis by regulating the availability of ceramide, a common precursor for both SM and CPE synthesis. biorxiv.orgplos.orgpnas.org CERT contains a ceramide transfer (START) domain, a pleckstrin homology domain that binds to phosphatidylinositol 4-monophosphate (PI4P) at the trans-Golgi, and a FFAT motif that interacts with ER-resident VAMP-associated proteins (VAP-A and VAP-B). biologists.com This interaction is crucial for efficient ER-to-Golgi ceramide transfer. biologists.com Disrupting CERT-mediated ceramide transport can lead to ceramide accumulation in the ER and its mislocalization to mitochondria, potentially triggering apoptosis. biorxiv.orgbiologists.com

Genetic and Molecular Regulation of CPE Biosynthesis Pathways

The biosynthesis pathways of this compound are subject to genetic and molecular regulation, primarily involving the control of enzymes like SMSr. SMSr's critical role in maintaining ER ceramide homeostasis and its function as a suppressor of ceramide-induced apoptosis are dependent on its catalytic activity and the integrity of its N-terminal sterile α-motif (SAM) domain. biologists.comworktribe.combiologists.com Disruption of SMSr catalytic activity or its SAM domain can lead to a deregulation of ER ceramides, causing their mistargeting to mitochondria and subsequent mitochondrial apoptosis. biologists.combiologists.com This highlights a molecular mechanism where SMSr actively monitors ER ceramide levels to prevent cellular toxicity. biologists.combiologists.com Further molecular regulation is evident in the specific cleavage of SMSr by caspase-6 during apoptosis, underscoring its role as a negative regulator of ceramide-induced cell death. portlandpress.com

Catabolism and Metabolic Interconversion of Ceramide Phosphoethanolamine

Hydrolysis of Ceramide Phosphoethanolamine to Ceramide

The primary catabolic pathway for this compound involves its hydrolysis to yield ceramide and phosphoethanolamine. This reaction is a critical step in regulating the levels of CPE and the bioactive lipid, ceramide. The generation of ceramide from CPE is catalyzed by enzymes known as sphingomyelinases, which exhibit activity towards both sphingomyelin (B164518) and its ethanolamine-containing counterpart. oup.commdpi.comnih.gov

Both acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase) are capable of hydrolyzing this compound. oup.com The specific enzyme involved often depends on the cellular compartment and the pH of the microenvironment.

Acid Sphingomyelinase (aSMase): This enzyme functions optimally at an acidic pH and is predominantly located in lysosomes. mdpi.com Its role in CPE hydrolysis is part of the general degradation of sphingolipids within the lysosomal compartment. researchgate.net aSMase can be secreted and act on the outer leaflet of the cell membrane to hydrolyze sphingomyelin and, by extension, CPE, to generate ceramide. nih.govfrontiersin.org This process can lead to the formation of ceramide-enriched membrane domains that are important for signal transduction. nih.gov

Neutral Sphingomyelinase (nSMase): As its name suggests, nSMase operates at a neutral pH and is often found at the plasma membrane and in the Golgi apparatus. oup.comfrontiersin.org nSMase2, a specific isoform, is known to generate ceramide at the plasma membrane in response to various stimuli. frontiersin.orgresearchgate.net The hydrolysis of CPE by nSMase contributes to the pool of ceramide involved in cellular signaling pathways, distinct from the degradative pathway in lysosomes. oup.com

The enzymatic activities of aSMase and nSMase on CPE are summarized in the table below:

EnzymeOptimal pHPrimary Location(s)Function in CPE Catabolism
Acid Sphingomyelinase (aSMase) AcidicLysosomes, SecretedDegradation of CPE in lysosomes and generation of ceramide on the cell surface for signaling. mdpi.comresearchgate.netnih.govfrontiersin.org
Neutral Sphingomyelinase (nSMase) NeutralPlasma Membrane, GolgiGeneration of ceramide from CPE for signaling purposes at non-lysosomal sites. oup.comfrontiersin.org

Relationship with Sphingolipid Rheostat: Ceramide-Sphingosine-1-Phosphate (S1P) Axis

The hydrolysis of this compound directly impacts the "sphingolipid rheostat," a critical balance between the levels of pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) that dictates cell fate. mdpi.comfrontiersin.orgnih.gov By producing ceramide, the catabolism of CPE pushes the rheostat towards apoptosis, cell cycle arrest, and other stress responses. mdpi.comnih.gov

Ceramide, the product of CPE hydrolysis, sits (B43327) at the center of this axis. It can be further metabolized by ceramidases to produce sphingosine (B13886). mdpi.commdpi.com Sphingosine can then be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P. nih.gov S1P promotes cell survival, proliferation, and migration, directly opposing the effects of ceramide. mdpi.comoaepublish.com Conversely, S1P can be dephosphorylated back to sphingosine or irreversibly broken down by S1P lyase into phosphoethanolamine and hexadecenal. mdpi.comnih.govresearchgate.net This final degradation step removes it from the sphingolipid pool. frontiersin.org Therefore, the breakdown of CPE to ceramide is an initial step that can influence the entire ceramide-S1P signaling cascade.

Potential for Methylation to Sphingomyelin in Specific Contexts

While the primary route for sphingomyelin (SM) synthesis in mammals involves the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide, an alternative pathway involving the methylation of CPE has been proposed, particularly in the liver. nih.govrupress.org This process is thought to be analogous to the conversion of phosphatidylethanolamine (B1630911) (PE) to phosphatidylcholine (PC), which is catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT). portlandpress.com

Recycling Pathways and Substrate Feed-back into Sphingolipid Pool

The catabolism of this compound is integrated into the broader sphingolipid recycling network, known as the salvage pathway. frontiersin.orgwikipedia.org This pathway allows for the reutilization of sphingolipid components, ensuring metabolic efficiency and maintaining the balance of different sphingolipid species.

The phosphoethanolamine released from CPE hydrolysis can also be re-utilized by the cell. mdpi.comnih.gov Furthermore, the irreversible degradation of S1P by S1P lyase yields phosphoethanolamine and hexadecenal, which can then be recycled for other metabolic processes. mdpi.comfrontiersin.org This intricate network of catabolism and recycling ensures that the components of CPE are efficiently managed within the cell, feeding back into the central sphingolipid pool to be used for the synthesis of various complex sphingolipids as needed. acs.org

Subcellular Localization and Intracellular Dynamics of Ceramide Phosphoethanolamine

Presence in Cellular Membranes: ER, Golgi, and Plasma Membrane

The journey of ceramide phosphoethanolamine (CPE) begins with its precursor, ceramide, which is synthesized on the cytosolic surface of the endoplasmic reticulum (ER). rupress.orgresearchgate.netnih.govrupress.org The subsequent conversion of ceramide to CPE occurs in distinct subcellular locations, defining its presence across various membranes.

In invertebrates such as Drosophila melanogaster, where CPE is the principal membrane sphingolipid, the bulk of its synthesis takes place in the Golgi apparatus. nih.govpnas.org A specific enzyme, CPE synthase (CPES), resides in the Golgi complex with its active site facing the lumen, converting ceramide into CPE. nih.gov The transport of ceramide from the ER to the Golgi is therefore a critical prerequisite for CPE production in these organisms. nih.govnih.gov

In contrast, mammalian cells produce only trace amounts of CPE. rupress.orgresearchgate.net They possess a Sphingomyelin (B164518) Synthase-Related protein (SMSr), which functions as a monofunctional CPE synthase and is located within the ER lumen. rupress.orgresearchgate.netrupress.org Despite its location, SMSr is not responsible for bulk CPE production; instead, it plays a more regulatory role. rupress.org Additionally, another enzyme, Sphingomyelin Synthase 2 (SMS2), which is located at the plasma membrane, has been shown to be a bifunctional enzyme capable of producing both sphingomyelin and CPE. nih.gov Ultimately, CPE, where present, becomes a component of the plasma membrane, particularly in invertebrates where it is a structural analog of sphingomyelin. pnas.org

Trafficking Mechanisms and Protein Interactions

The movement of CPE and its precursor, ceramide, between organelles is crucial for its synthesis and function. This trafficking occurs through both vesicular and non-vesicular pathways, often involving specific protein interactions.

Vesicular transport is a key mechanism for the targeted delivery of CPE to specific cellular domains. A prominent example is observed during meiotic cytokinesis in Drosophila spermatocytes, where CPE is essential for the successful division of the cell. plos.orgnih.gov Research has shown that CPE is delivered to the ingressing cleavage furrow via the endocytic pathway. plos.org

CPE is retrieved from the plasma membrane through endocytosis and becomes enriched in multivesicular bodies (MVBs), which are a type of late endosome marked by the protein Rab7. plos.orgbiorxiv.org Furthermore, Rab11-containing recycling endosomes are also implicated in guiding these CPE-rich vesicles to the cleavage furrow. plos.orgbiorxiv.org This targeted vesicular delivery ensures that CPE-laden membranes are supplied to the site of membrane constriction and new membrane formation, a process vital for the physical separation of daughter cells. plos.orgnih.gov

Non-vesicular transport, mediated by lipid transfer proteins (LTPs), is primarily responsible for moving the precursor, ceramide, from its site of synthesis to the site of CPE production. The best-characterized protein in this process is the Ceramide Transfer Protein (CERT). nih.govnih.govnih.gov In both mammals and invertebrates like Drosophila, CERT (or its homolog, Dcert) facilitates the transfer of newly made ceramide from the ER to the Golgi apparatus. nih.govrupress.orgpnas.org This transfer happens at membrane contact sites, where the ER and Golgi are in close proximity, and is an essential step for the subsequent synthesis of CPE in the Golgi lumen. nih.govrupress.org

While CERT is specific for ceramide, no dedicated lipid transfer protein has been identified for the direct transport of CPE itself. The regulation of CPE's location appears to be more controlled by the transport of its precursor and subsequent vesicular trafficking. In organisms that lack a direct CERT homolog, such as yeast, other proteins fulfill a similar function. For instance, the yeast protein Nvj2p, which contains an SMP lipid-binding domain, facilitates the non-vesicular transfer of ceramide from the ER to the Golgi, highlighting an alternative non-CERT-mediated pathway. rupress.org

Dynamic Regulation of CPE Distribution within Cellular Compartments

The distribution of CPE within the cell is not static; it is dynamically regulated to maintain cellular homeostasis and respond to specific physiological needs like cell division. This regulation occurs through the control of its synthesizing enzymes and its targeted transport.

A key regulatory hub is the ER-resident CPE synthase, SMSr, found in mammalian cells. rupress.orgresearchgate.net SMSr appears to function primarily as a sensor of ceramide levels in the ER. rupress.orgrupress.org Studies have shown that blocking the catalytic activity of SMSr results in a significant accumulation of ER ceramide, which can trigger mitochondrial apoptosis. rupress.orgbiologists.comresearchgate.net This indicates that the primary role of SMSr is not bulk CPE synthesis but the maintenance of ceramide homeostasis to prevent cell death. rupress.orgportlandpress.com This regulatory function is critically dependent on the enzyme's N-terminal sterile α-motif (SAM) domain. biologists.comportlandpress.com

The dynamic distribution of CPE is also evident during cytokinesis. The specific, regulated delivery of CPE-containing endosomes to the cleavage furrow is a clear example of spatiotemporal control. plos.orgbiorxiv.org This process ensures that CPE, with its specific biophysical properties, is available precisely where and when it is needed to support the high membrane curvature and remodeling required for cell division. nih.gov The balance between the pro-apoptotic precursor ceramide and its more complex, structural derivatives like CPE is thus a critical factor in determining cell fate and function. semanticscholar.org

Data Tables

Table 1: Compound Names Mentioned in the Article

Compound NameAbbreviation
Ceramide
This compoundCPE
SphingomyelinSM
Ceramide-1-PhosphateC1P
PhosphatidylcholinePC
DiacylglycerolDAG

Table 2: Summary of Key Research Findings

FindingOrganism/SystemKey Proteins InvolvedSubcellular LocationSignificance
Bulk CPE synthesis occurs in the Golgi.DrosophilaCPE synthase (CPES)Golgi LumenEstablishes the primary site of CPE production in invertebrates. nih.gov
Trace CPE synthesis and ceramide sensing.Mammalian CellsSMSrER LumenRegulates ER ceramide homeostasis to prevent apoptosis. rupress.orgrupress.org
Vesicular delivery of CPE during cell division.DrosophilaRab7, Rab11Endosomes, Cleavage FurrowCrucial for successful meiotic cytokinesis. plos.orgbiorxiv.org
Non-vesicular transport of CPE precursor.Mammals, DrosophilaCERT / DcertER-Golgi Contact SitesEssential for supplying ceramide for CPE synthesis. nih.govpnas.org

Biological Functions and Mechanistic Roles of Ceramide Phosphoethanolamine

Contribution to Membrane Organization and Biophysical Properties

CPE is a critical component of cellular membranes, where it influences the physical characteristics and organization of the lipid bilayer. researchgate.netlipotype.com Its presence affects membrane fluidity, the packing of lipid molecules, and the formation of specialized membrane domains.

The biophysical properties of CPE-containing membranes differ notably from those containing its mammalian analog, sphingomyelin (B164518). Studies comparing N-palmitoyl ceramide phosphoethanolamine (PCPE) with N-palmitoyl-sphingomyelin (PSM) reveal that CPE contributes to a more ordered and less fluid membrane environment. For instance, PCPE bilayers exhibit a main phase transition at a significantly higher temperature (around 64°C) compared to PSM bilayers (41°C), indicating stronger intermolecular interactions and a more tightly packed structure. nih.gov This is further supported by monolayer studies, which show a higher inverse isothermal compressibility for PCPE, suggesting more robust interactions between molecules. nih.gov

Table 1: Comparative Biophysical Properties of PCPE and PSM Bilayers

Property N-palmitoyl this compound (PCPE) N-palmitoyl-sphingomyelin (PSM) Reference
Main Transition Temperature ~64°C 41°C nih.gov
Intermolecular Interactions Stronger Weaker nih.gov
Effect on Membrane Fluidity Decreases fluidity (more ordered) Increases fluidity (less ordered) nih.govpnas.orgnih.gov

Sphingolipids, in conjunction with cholesterol, are known to form ordered membrane domains called lipid rafts, which serve as platforms for cell signaling and protein sorting. researchgate.netnih.gov While sphingomyelin readily interacts with cholesterol to form these rafts, the role of CPE in this process is distinct. researchgate.netnih.gov

Research indicates that the formation of ordered domains with cholesterol is not as favored for CPE as it is for sphingomyelin. researchgate.netnih.gov Despite this, CPE is considered a major component of insect membranes and is important for the existence of lipid rafts in these organisms. sigmaaldrich.com Ceramide itself, the precursor to CPE, can segregate into highly ordered, gel-like domains within membranes, influencing the lateral organization of other lipids and facilitating signaling events. nih.govdoria.fi The generation of ceramide from sphingolipids within rafts can lead to the formation of larger "ceramide platforms," which are implicated in processes like apoptosis. nih.govdoria.fi While CPE itself does not interact favorably with cholesterol to form rafts, its metabolic relationship with ceramide suggests an indirect role in modulating the structure and function of these microdomains. researchgate.netnih.gov

Roles in Cell Signaling and Regulatory Pathways

CPE and its metabolic precursor, ceramide, are not merely structural components but also active participants in a variety of cellular signaling cascades. researchgate.netwikipedia.org They are involved in modulating kinase pathways and play a crucial role in maintaining cellular homeostasis, particularly in response to stress.

Ceramide, which can be generated from CPE, is a well-established lipid second messenger that influences numerous effector pathways, including kinase-mediated transduction cascades. researchgate.net These signaling events regulate fundamental cellular processes such as proliferation, differentiation, and apoptosis. researchgate.net In Drosophila, the enzyme ceramide kinase (CERK) phosphorylates ceramide to produce ceramide-1-phosphate. A mutation in this kinase leads to an increase in ceramide levels, which in turn downregulates the activity of phospholipase C (PLC), a key enzyme in phototransduction. nih.gov This demonstrates that the balance between ceramide and its phosphorylated form, controlled by ceramide kinase, is critical for the proper functioning of GPCR signaling pathways. nih.gov Furthermore, sphingomyelin synthases (SMS), which can also produce CPE, regulate signal transduction by controlling the levels of diacylglycerol (DAG) and ceramide, both of which are potent signaling molecules. uniprot.orguniprot.org

Maintaining appropriate levels of CPE is essential for cellular homeostasis and responding to environmental stress. researchgate.netpnas.org In Drosophila, a significant decrease in CPE levels due to a defective ceramide transfer protein (CERT) leads to increased susceptibility to reactive oxygen species and enhanced oxidative damage to cellular proteins. pnas.orgnih.gov These mutants exhibit reduced thermal tolerance and a shortened lifespan, indicating that physiological levels of CPE are required to protect cells from oxidative damage. pnas.orgnih.gov

The synthesis and degradation of CPE are tightly regulated to maintain this balance. ontosight.ai Enzymes like sphingomyelinase can break down CPE into ceramide, allowing cells to modulate the levels of these bioactive lipids in response to stimuli. ontosight.ai In mammals, the SMS-related protein (SMSr), a CPE synthase located in the endoplasmic reticulum (ER), plays a role in controlling ceramide homeostasis. rupress.org Blocking the activity of SMSr leads to a significant increase in ER ceramide levels, causing fragmentation of ER exit sites and collapse of the Golgi apparatus, ultimately inducing apoptosis. rupress.orgmdpi.com This highlights the critical role of CPE synthesis in preventing the accumulation of potentially toxic levels of ceramide and maintaining organelle integrity and cell survival. rupress.org

Table 2: Key Proteins in CPE Metabolism and Their Role in Homeostasis

Protein Function Consequence of Dysregulation Reference
Ceramide Transfer Protein (CERT) Transports ceramide to the Golgi for CPE synthesis Decreased CPE, increased membrane fluidity, oxidative stress pnas.orgnih.gov
Ceramide Kinase (CERK) Phosphorylates ceramide Increased ceramide, impaired PLC signaling nih.gov
SMS-related protein (SMSr) Synthesizes CPE in the ER Increased ER ceramide, organelle stress, apoptosis rupress.orgmdpi.com

Developmental Processes and Cellular Morphogenesis in Model Organisms

Studies in model organisms, particularly Drosophila melanogaster, have revealed the indispensable role of CPE in development and the formation of complex cellular structures. nih.govplos.org Its functions are critical for processes ranging from cytokinesis to the proper ensheathment of nerve axons.

CPE is crucial for the early development of Drosophila melanogaster. nih.gov Null mutants for the CPE synthase (cpes) gene exhibit significant lethality during the late pupal stage, and the few adults that survive often show defects in dorsal closure. plos.orgbiorxiv.org Furthermore, all male cpes mutant flies are sterile due to failures in meiotic cytokinesis. plos.orgbiorxiv.org Research has shown that CPE, with its unique acyl chain anchors, is delivered to the cleavage furrow during male meiosis via the endocytic pathway, a process essential for the successful division of spermatocytes. plos.orgnih.gov

Another critical role for CPE in Drosophila is in the development and function of the nervous system. CPE is a key lipid for the ensheathment of axons by glial cells, a process analogous to myelination in vertebrates. plos.orgresearchgate.net Glial-specific knockdown of enzymes in the ceramide synthesis pathway leads to reduced CPE levels and results in defective axonal ensheathment, axonal defasciculation, and slowed nerve signal propagation. plos.org This indicates that CPE is vital for the morphogenesis of wrapping glia and the structural integrity of peripheral nerves. plos.org Interestingly, CPE appears to be enriched in the brain's membrane lipidome, further underscoring its importance in the nervous system. plos.org

Male Meiotic Cytokinesis and Intercellular Bridges

Beyond the nervous system, CPE is essential for male fertility in Drosophila, specifically during meiotic cytokinesis. nih.govbiorxiv.orgnih.gov Cytokinesis, the final stage of cell division, involves the formation and constriction of a contractile ring that physically separates the dividing cells. nih.govbiorxiv.orgnih.gov This process requires significant membrane remodeling and the delivery of specific lipids to the cleavage furrow. nih.govplos.org

Studies on cpes mutant flies, which lack the ability to synthesize CPE, have revealed that these males are sterile due to defects in meiotic cytokinesis. nih.govbiorxiv.org In these mutants, there is an accumulation of germ cells at the tip of the testis and a failure to produce mature sperm. pnas.orgnih.govbiorxiv.org The underlying issue is the aberrant behavior of the central spindle and the contractile ring. nih.govbiorxiv.orgnih.gov

Key findings on the role of CPE in male meiosis include:

Unique Acyl Chain Anchors: CPE in Drosophila spermatocytes possesses unique acyl chain anchors that are crucial for its function in cytokinesis. nih.govbiorxiv.orgnih.gov

Delivery to the Cleavage Furrow: CPE is delivered to the cleavage furrow via the endocytic pathway, specifically through multivesicular bodies marked by the protein Rab7. nih.govbiorxiv.org

Stabilization of Intercellular Bridges: The specific biophysical properties of CPE are thought to be necessary for the high degree of membrane curvature required for cleavage furrow ingression and the stabilization of the intercellular bridges that connect the two daughter cells before abscission. nih.govbiorxiv.org

The head group of CPE is also critically important for spermatogenesis, as expressing human sphingomyelin synthase 1 (hSMS1), which produces the structural analog sphingomyelin, does not rescue the spermatogenesis defects in cpes mutants. nih.gov This indicates a specific requirement for the phosphoethanolamine head group in this process.

Early Embryo Development in Invertebrates

The importance of CPE extends to the earliest stages of life. In invertebrates, CPE is a major sphingolipid and its proper regulation is crucial for embryonic development. researchgate.netnih.gov In Drosophila, mutants with deficient CPE synthesis exhibit significant late pupal lethality, with only a small percentage surviving to adulthood. nih.govbiorxiv.org This points to a fundamental role for CPE in developmental processes.

In the malaria vector mosquito, Anopheles gambiae, lipid metabolism is essential for embryogenesis. A decrease in this compound levels was observed in embryos with disrupted lipid transport, suggesting a role for CPE in neuronal development during embryogenesis. plos.org The changes in CPE levels in these embryos resemble those seen in Drosophila glial mutants that are unable to properly ensheathe axons, further highlighting the conserved role of this lipid in the development of the nervous system across different insect species. plos.org

Dorsal Closure Defects in CPE-Deficient Models

A significant and visible phenotype in Drosophila mutants deficient in CPE synthesis (cpes mutants) is a defect in dorsal closure. pnas.orgnih.govbiorxiv.org Dorsal closure is a complex morphogenetic process during embryonic development where the two sides of the epidermis move towards the dorsal midline and fuse, enclosing the embryo.

Approximately 60% of adult cpes mutant flies that manage to eclose exhibit this dorsal closure defect. pnas.orgnih.govbiorxiv.org This phenotype is rescued by the ubiquitous expression of the CPE synthase gene, confirming that the lack of CPE is the direct cause. pnas.orgresearchgate.net The requirement of CPE for this process underscores its importance in cell sheet migration and adhesion, which are fundamental to the correct morphogenesis of the embryo.

Regulation of Circadian Rhythm in Neural-Glial Coupling

Recent research has uncovered a novel role for this compound in the regulation of circadian rhythms in Drosophila. nih.govscdi-montpellier.froup.com The circadian clock governs daily cycles of behavior and physiology, and its proper functioning relies on intricate communication between neurons and glial cells. cas.cn

Studies have demonstrated that a deficiency of CPE specifically in glial cells leads to arrhythmic locomotor behavior and a shortened lifespan in flies. nih.govscdi-montpellier.froup.com Conversely, increasing CPE levels in glial cells restores rhythmic behavior and extends lifespan. nih.govcas.cn This indicates that glial CPE is a critical modulator of the circadian clock.

The mechanism by which CPE influences circadian rhythm appears to be through the regulation of synaptic glutamate (B1630785) homeostasis. nih.govscdi-montpellier.fr Comparative proteomics of CPE-deficient flies revealed dysregulation in the utilization and transport of synaptic glutamate. nih.govscdi-montpellier.froup.com This suggests that CPE in glial cell membranes is essential for maintaining the proper balance of this key neurotransmitter, which in turn is necessary for the neural-glial coupling that underpins circadian regulation. nih.govscdi-montpellier.fr

Interestingly, the arrhythmic phenotype caused by CPE deficiency can be rescued by restoring either endogenous CPE or its mammalian analog, sphingomyelin, highlighting a degree of functional conservation between these two sphingolipids in this context. nih.govscdi-montpellier.fr

Interaction with Specific Proteins and Toxins

This compound's unique structure makes it a target for specific protein interactions, most notably with a class of proteins known as aegerolysins. mdpi.comresearchgate.net

Aegerolysin Protein Interactions (e.g., Erylysin A, OlyA6)

Aegerolysins are a family of proteins produced by various organisms, including fungi and bacteria. mdpi.comresearchgate.net Several aegerolysins from the Pleurotus genus of mushrooms have been shown to bind specifically to membranes containing CPE. mdpi.com

Erylysin A (EryA): This protein, isolated from Pleurotus eryngii, is particularly noteworthy as it interacts exclusively with CPE-containing membranes and not with membranes containing sphingomyelin and cholesterol. mdpi.commdpi.com This high specificity makes EryA a valuable tool for detecting and studying CPE in biological systems. mdpi.comnih.gov

Ostreolysin A6 (OlyA6): Produced by the oyster mushroom (Pleurotus ostreatus), OlyA6 binds to both sphingomyelin/cholesterol domains and, with a much higher affinity (about 1000 times stronger), to CPE. capes.gov.brnih.govnih.gov This strong interaction with CPE is the basis for the potent and selective insecticidal activity of OlyA6 when combined with its partner protein, pleurotolysin B (PlyB). capes.gov.brnih.gov The OlyA6/PlyB complex forms pores in the membranes of insect midgut cells, which are rich in CPE, leading to cell death. capes.gov.brnih.gov A single point mutation in OlyA6 (E69A) has been shown to enhance its interaction with CPE and allow it to recognize CPE even in the absence of cholesterol. dntb.gov.uaresearchgate.net

These specific interactions are not limited to fungal proteins. Aegerolysin RahU from the human pathogen Pseudomonas aeruginosa has also been shown to interact with CPE, suggesting a potential role for this interaction in bacterial pathogenesis. researchgate.net The ability of these proteins to specifically recognize CPE underscores the unique biophysical properties of this lipid and provides researchers with powerful molecular probes to investigate its distribution and function. nih.govsci-hub.se

Table of Research Findings on this compound

Table of Compound Names

Compound Name Abbreviation
This compound CPE
Sphingomyelin SM
Galactosylceramide GalCer
Erylysin A EryA
Ostreolysin A6 OlyA6
Pleurotolysin B PlyB
Serine Palmitoyltransferase
Sphingosine (B13886)
Ceramide
Phosphatidylcholine PC
Cholesterol Chol
Glutamate

Implications for Membrane Permeabilization and Cell Lysis

The presence of this compound (CPE) in cellular membranes has significant implications for their structural integrity, rendering them susceptible to permeabilization and subsequent cell lysis by specific pore-forming proteins. ki.si This phenomenon is primarily mediated by the interaction of CPE with certain families of toxins, which recognize this sphingolipid as a binding receptor to initiate the pore-formation process. nih.govfrontiersin.org

A key group of proteins involved in this process belongs to the aegerolysin family, such as ostreolysin A6 (OlyA6) and erylysin A (EryA). frontiersin.orgmdpi.com These proteins alone can bind to CPE, but for pore formation to occur, they typically require a partner protein that possesses a membrane-attack-complex/perforin (MACPF) domain. mdpi.comresearchgate.net For instance, the combination of an aegerolysin like EryA or OlyA6 with the MACPF-containing protein pleurotolysin B (PlyB) forms potent bicomponent complexes. frontiersin.orgmdpi.com Upon binding to CPE in the membrane, the aegerolysin recruits its MACPF partner, which then undergoes a significant conformational change, allowing it to penetrate the lipid bilayer and assemble into a transmembrane pore. mdpi.comresearchgate.net This process disrupts the selective permeability of the membrane, leading to leakage of cellular contents and ultimately cell lysis. ki.siresearchgate.net

Research has demonstrated this lytic activity against both artificial lipid membranes and natural biological membranes that contain CPE. mdpi.com For example, the EryA/PlyB complex has been shown to effectively permeabilize artificial vesicles containing as little as 5 mol% CPE. mdpi.com This protein combination is also cytotoxic to the Sf9 insect cell line, whose membranes naturally contain CPE. mdpi.comresearchgate.net The lytic activity is concentration-dependent, as shown by studies with OlyA6/PlyB on vesicles composed of CPE, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), and cholesterol. frontiersin.org This specificity makes the mechanism a potential tool for targeting organisms where CPE is a major membrane component, such as certain invertebrates and pathogenic bacteria like Porphyromonas gingivalis. mdpi.comnih.gov

Another class of pore-forming toxins, the actinoporins produced by sea anemones, also interacts with CPE-containing membranes. nih.gov Sticholysins, for example, can induce calcein (B42510) release from vesicles composed only of phosphatidylcholine (PC) and CPE, indicating that, unlike some other interactions, the presence of cholesterol is not an absolute requirement for membrane permeabilization. nih.gov

Internally, the metabolism of CPE can also influence cell fate. The enzyme SMSr/SAMD8, a this compound synthase located in the endoplasmic reticulum (ER), plays a role in suppressing ceramide-mediated apoptosis. portlandpress.com Acute disruption of SMSr's catalytic function leads to a significant increase in ER ceramide levels. portlandpress.comnih.gov This accumulation and mislocalization of ceramides (B1148491) to the mitochondria can directly promote mitochondrial outer membrane permeabilization, a critical step in the induction of apoptosis, a programmed form of cell death. portlandpress.com

The table below summarizes key research findings on protein complexes that induce permeabilization in CPE-containing membranes.

Protein/Protein ComplexMembrane SystemLipid CompositionObserved EffectReference(s)
Erylysin A (EryA) / Pleurotolysin B (PlyB)Artificial VesiclesTotal lipid extract from P. gingivalis (contains CPE)Permeabilization mdpi.com
Erylysin A (EryA) / Pleurotolysin B (PlyB)Artificial VesiclesCommercial lipids with 5 mol% CPEHigh Permeabilization mdpi.com
Erylysin A (EryA) / Pleurotolysin B (PlyB)Insect Cells (Sf9)Natural CPE-containing membranesCytotoxicity / Cell Lysis mdpi.comresearchgate.net
Ostreolysin A6 (OlyA6) / Pleurotolysin B (PlyB)Artificial VesiclesEquimolar CPE/POPC/CholesterolConcentration-dependent permeabilization frontiersin.org
SticholysinsArtificial VesiclesPhosphatidylcholine (PC) and CPECalcein release (Permeabilization) nih.gov

Ceramide Phosphoethanolamine in Models of Pathophysiological Processes

Role in Bacterial Pathogenesis and Host-Pathogen Interactions

Ceramide phosphoethanolamine (CPE), a sphingolipid not typically abundant in vertebrates, plays a significant role in the interplay between certain pathogenic bacteria and their hosts. nih.gov In particular, its presence in periodontopathogenic bacteria highlights its importance as a virulence factor and a modulator of the host immune response.

CPE as a Virulence Factor in Periodontopathobiontic Bacteria

Key periodontal pathogens, including Porphyromonas gingivalis and Tannerella forsythia, synthesize CPE as a major component of their cell membranes. nih.govnih.gov This is in stark contrast to healthy vertebrate tissues, where CPE is found in only trace amounts. nih.gov The synthesis of CPE by these bacteria, which are associated with chronic oral inflammatory disorders like periodontitis, suggests a role for this lipid in the disease process. nih.govresearchgate.net Periodontitis, if left untreated, can progress from gingivitis to the formation of periodontal pockets and eventual tooth loss due to the destruction of tooth-supporting bone. nih.govresearchgate.net The presence of bacterial-derived CPE in dental plaque from patients with periodontal disease underscores its potential as a biomarker for this condition. nih.gov The unique structure of CPE produced by these bacteria, which can include hydroxylated fatty acids, may influence membrane fluidity and the turnover of membrane molecules, further contributing to their pathogenic potential. nih.gov

Modulation of Toll-like Receptor Signaling by Bacterial CPE

Bacterial CPE has been identified as a modulator of the host's innate immune system, specifically through its interaction with Toll-like receptors (TLRs). nih.govresearchgate.net TLRs are a class of proteins that play a crucial role in the immune system by recognizing pathogen-associated molecular patterns (PAMPs). frontiersin.org By interacting with these receptors, bacterial CPE can trigger downstream signaling cascades that influence the inflammatory response. nih.govresearchgate.net This interaction is a key mechanism by which periodontopathogenic bacteria can manipulate the host's immune defenses to their advantage, contributing to the chronic inflammation characteristic of periodontal disease. nih.gov

Impact on Interleukin Secretion and Osteoblast Differentiation

The activation of TLR signaling by bacterial CPE has direct consequences on cellular responses, including the secretion of cytokines and the regulation of bone cell differentiation. nih.govresearchgate.net Research has shown that these lipids can lead to the secretion of interleukin-6 (IL-6) from dendritic cells. nih.govresearchgate.net IL-6 is a pro-inflammatory cytokine involved in a variety of cellular processes. Furthermore, bacterial CPE has been demonstrated to inhibit the differentiation of osteoblasts, the cells responsible for forming new bone. nih.govresearchgate.net This inhibition of osteoblast differentiation is a critical factor in the pathogenesis of periodontitis, as it contributes to the net loss of alveolar bone that supports the teeth, ultimately leading to tooth loss. nih.gov

Bacterial SpeciesRole of CPEImpact on Host
Porphyromonas gingivalisVirulence factor, major membrane sphingolipid. nih.govnih.govModulates TLR signaling, induces IL-6 secretion, inhibits osteoblast differentiation. nih.govresearchgate.net
Tannerella forsythiaMajor membrane sphingolipid. nih.govnih.govContributes to periodontal pathogenesis. nih.gov

Involvement in Neurodegenerative Disease Models

While primarily associated with invertebrates and bacteria, CPE and the broader family of sphingolipids are also implicated in the health and disease of the mammalian nervous system. nih.gov Dysregulation of sphingolipid metabolism, including ceramides (B1148491), has been increasingly linked to the pathogenesis of various neurodegenerative disorders. mdpi.comresearchgate.net

Dysregulation in Lipid Homeostasis in Neural Tissues

In mammals, CPE is present in very low amounts, with the brain being one of the tissues where it can be detected. nih.gov The balance of different sphingolipids, including ceramides and their derivatives, is crucial for normal neural function. biorxiv.org Alterations in this delicate lipid homeostasis have been observed in several neurodegenerative diseases. mdpi.com For instance, elevated levels of certain ceramide species have been found in the plasma and brain of patients with Parkinson's disease, while other studies have noted a decrease in specific ceramides. mdpi.combiorxiv.org This dysregulation can affect various cellular processes critical for neuronal health. In Drosophila models, which utilize CPE as the primary sphingomyelin (B164518) analog, deficiencies in CPE synthesis lead to neurodevelopmental defects and locomotor dysfunction, highlighting the importance of this lipid in maintaining neural tissue integrity. nih.gov

Impact on Autophagy and Mitochondrial Function in Preclinical Studies

Ceramides are recognized as important signaling molecules that can influence fundamental cellular processes such as autophagy and mitochondrial function, both of which are often impaired in neurodegenerative diseases. mdpi.comnih.govnih.gov Autophagy is a cellular recycling process that removes damaged organelles and protein aggregates, and its proper functioning is essential for neuronal survival. nih.gov Studies have shown that ceramides can induce autophagy. nih.gov

Mitochondria, the powerhouses of the cell, are also key players in the intrinsic pathway of apoptosis (programmed cell death). nih.gov Ceramides can directly interact with mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP), a critical step in initiating apoptosis. nih.gov This can disrupt cellular bioenergetics and contribute to neuronal cell death. nih.gov Preclinical studies have demonstrated that an accumulation of ceramides can impair mitochondrial function and induce mitophagy, the selective degradation of mitochondria by autophagy. researchgate.net The interplay between ceramide levels, autophagy, and mitochondrial health is therefore a critical area of investigation in the context of neurodegenerative disorders.

ProcessRole of Ceramide/CPEImplication in Neurodegeneration
Lipid Homeostasis Dysregulation of ceramide and CPE levels in neural tissues. mdpi.combiorxiv.orgnih.govContributes to the pathogenesis of neurodegenerative diseases like Parkinson's. mdpi.combiorxiv.org
Autophagy Ceramides can induce autophagy. nih.govImpaired autophagy is a hallmark of many neurodegenerative disorders. nih.gov
Mitochondrial Function Ceramides can interact with mitochondria, leading to MOMP and apoptosis. nih.govMitochondrial dysfunction and neuronal cell death are central to neurodegeneration. nih.gov

Mechanistic Insights from Animal Models of Metabolic Dysregulation

In the context of metabolic diseases, the accumulation of the CPE precursor, ceramide, is a key event linked to cellular dysfunction. Rodent models of obesity and diabetes have been instrumental in dissecting the mechanisms by which ceramide accumulation contributes to the pathogenesis of metabolic dysregulation.

A substantial body of evidence from rodent models links the over-accumulation of ceramides in metabolic tissues like skeletal muscle, liver, and adipose tissue to the development of insulin (B600854) resistance. nih.govnih.gov In vivo studies in rats and various mouse models have demonstrated an inverse relationship between the concentration of ceramides in skeletal muscle and insulin sensitivity. nih.gov

High-fat diets (HFD) are commonly used to induce obesity and insulin resistance in these models. In C57BL/6J mice, an HFD was shown to increase ceramide levels in adipose tissue and plasma by upregulating genes involved in both de novo ceramide synthesis (e.g., serine palmitoyltransferase) and sphingomyelin hydrolysis (e.g., acid and neutral sphingomyelinase). nih.gov Similarly, obese Zucker rats, a genetic model of obesity and insulin resistance, exhibit increased hypothalamic ceramide levels, which contribute to systemic metabolic dysfunction. nih.govplu.edu

Crucially, interventions that lower ceramide levels have been shown to improve metabolic outcomes. Treatment with myriocin (B1677593), an inhibitor of the rate-limiting enzyme in de novo ceramide synthesis, significantly reduces ceramide production and ameliorates insulin resistance in diabetic rodents. unipi.itresearchgate.net Furthermore, genetic depletion of ceramide synthesis specifically in thermogenic adipocytes in mice led to improved glucose homeostasis and protected against diet-induced obesity, highlighting the tissue-specific importance of ceramide metabolism. internalmedicineiowa.org These findings establish that the accumulation of ceramide, the precursor to CPE, is not merely a correlation but a causal factor in the development of insulin resistance in rodent models.

Research Findings on Ceramide and Insulin Resistance in Rodent Models
Rodent ModelDiet/ConditionKey Findings on Ceramide MetabolismImpact on Insulin ResistanceReference(s)
C57BL/6J MiceHigh-Fat Diet (HFD)Increased ceramide levels in adipose tissue and plasma; Upregulation of ceramide synthesis enzymes.Correlated with the development of insulin resistance. nih.gov
Obese Zucker RatsGenetic ObesityElevated ceramide levels in the hypothalamus.Contributes to central insulin and leptin resistance, leading to weight gain. nih.govplu.edu
Sprague-Dawley RatsHigh-Fat Diet (HFD)Muscular ceramide content was significantly increased.HFD impaired insulin sensitivity. e-dmj.org
Various Diabetic Rodent ModelsPharmacological InterventionTreatment with myriocin (inhibitor of de novo synthesis) reduced ceramide levels.Ameliorated insulin resistance. unipi.itresearchgate.net
Diversity Outbred Australia MiceChow or HFDVery long-chain ceramides in muscle were linked to insulin resistance, independent of adiposity.Identified specific ceramide species as being highly associated with insulin resistance. nih.gov

The accumulation of ceramides in metabolic disease models also profoundly affects subcellular organelle function, particularly the mitochondria and the endoplasmic reticulum (ER). nih.gov Increased ceramide levels are linked to mitochondrial dysfunction, characterized by impaired respiratory function and increased production of reactive oxygen species (ROS). nih.gov Studies on mitochondria isolated from mouse liver have shown that C16:0 ceramide species can inhibit the activity of complex IV of the electron transport chain. nih.gov In skeletal muscle cells, elevated mitochondrial ceramides have been demonstrated to cause a depletion in Coenzyme Q and other respiratory chain components, leading to mitochondrial dysfunction and insulin resistance. nih.gov Furthermore, ceramide accumulation can trigger changes in mitochondrial morphology, such as fragmentation, which is necessary for adapting mitochondrial function to metabolic cues. nih.gov

Ceramides also induce ER stress, a condition where the protein-folding capacity of the ER is overwhelmed, contributing to cellular dysfunction and insulin resistance. nih.govnih.gov In obese Zucker rats, increased hypothalamic ceramides are associated with elevated ER stress markers. nih.govplu.edu Overexpression of an ER chaperone protein that alleviates ER stress was able to abolish the negative metabolic effects of ceramide in the hypothalamus of these animals, leading to weight loss and improved glucose homeostasis. nih.govplu.edu This triangulated signaling network involving central ceramides, hypothalamic lipotoxicity, and ER stress has been identified as a key pathophysiological mechanism of obesity in animal models. nih.gov The disruption of ER and mitochondrial homeostasis by ceramides provides a mechanistic basis for their role in driving metabolic diseases.

Implications in Cancer Biology (Preclinical and Mechanistic)

In cancer biology, the metabolism of ceramide, the precursor to CPE, is frequently dysregulated. nih.gov While CPE's direct role is less studied, ceramide itself is a critical signaling lipid that acts as a tumor suppressor by regulating apoptosis, cell proliferation, and motility. nih.govresearchgate.net Cancer cells often develop mechanisms to lower intracellular ceramide levels to escape cell death and promote survival. nih.govnih.gov

Ceramide is a well-established pro-apoptotic lipid that can initiate programmed cell death through multiple pathways. nih.govresearchgate.net It can be generated in response to various cellular stresses, including chemotherapy and radiation. nih.gov One of the major mechanisms of ceramide-induced apoptosis involves its direct action on mitochondria. nih.gov Ceramides can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic proteins like cytochrome c. preprints.org This process can be influenced by interactions with Bcl-2 family proteins; for instance, ceramide can activate protein phosphatase 2A (PP2A), which dephosphorylates and inactivates the anti-apoptotic protein Bcl-2. preprints.orgnih.gov

Ceramide generation also plays a role in the extrinsic pathway of apoptosis. In response to signals from death receptors like CD95 (Fas), the activation of sphingomyelinases leads to ceramide production, which is required for the propagation of the apoptotic signal. nih.gov Beyond the mitochondria, ceramide can induce ER and lysosomal dysfunction to facilitate apoptosis. nih.gov Conversely, cancer cells often enhance their survival by reducing ceramide levels. This can be achieved by overexpressing enzymes that catabolize ceramide, such as acid ceramidase, which is found to be overexpressed in prostate cancer and confers resistance to chemotherapy-induced apoptosis. nih.gov

The influence of ceramides on cell proliferation is complex and can be context-dependent, often varying with the length of their fatty acid chain. researchgate.net Generally, an accumulation of intracellular ceramides is associated with anti-proliferative effects and cell cycle arrest. nih.gov This is partly mediated by ceramide's ability to activate protein phosphatases (like PP1 and PP2A), which can dephosphorylate and inactivate key pro-proliferative signaling proteins such as Akt and MEK. nih.govnih.gov

The balance between ceramide and its metabolic products, such as sphingosine-1-phosphate (S1P) and ceramide-1-phosphate (C1P), plays a crucial role in regulating cancer cell motility and invasion. amegroups.org While ceramide is often considered anti-migratory, S1P and C1P are generally pro-migratory. nih.govmdpi.com

In vitro studies have shown that increasing ceramide levels can inhibit cancer cell invasion. For instance, overexpression of CerS2, which elevates ceramide levels, was correlated with a poorly invasive phenotype in breast cancer cell lines, partly through the activation of metalloproteinases that degrade the extracellular matrix. amegroups.org Short-chain C2 ceramide was found to suppress the expression of matrix metalloproteinases and inhibit the invasion of glioma cells in vitro. researchgate.net However, the role of ceramide can be complex. Some studies using sublethal doses of chemotherapy found that the resulting generation of ceramide at the plasma membrane via neutral sphingomyelinase 2 (nSMase2) actually launched a pro-migration signaling program. nih.gov

Conversely, the conversion of ceramide to C1P by ceramide kinase (CerK) is critical for promoting invasion. In human pancreatic cancer cell lines, C1P was shown to potently enhance cell migration and invasion. hilarispublisher.commdpi.comnih.gov Inhibiting CerK activity or silencing its gene expression significantly reduced the migration of these cancer cells. hilarispublisher.comnih.gov This suggests that targeting the ceramide/C1P axis may be a relevant strategy for controlling cancer cell dissemination. nih.gov

Research Findings on Ceramide's Role in Cancer Biology (In Vitro)
Cancer Cell LineProcess StudiedKey Findings on Ceramide's RoleReference(s)
Prostate Cancer (DU145)Apoptosis/SurvivalOverexpression of acid ceramidase (breaks down ceramide) conferred resistance to chemotherapy-induced apoptosis. nih.gov
Breast & Colon CancerProliferationLong-chain ceramides (C16:0) inhibited proliferation, while very long-chain ceramides increased proliferation. nih.gov
Head & Neck Squamous Cell Carcinoma (HNSCC)Proliferation/ApoptosisOverexpression of CerS6 (produces C16-ceramide) had pro-survival roles, whereas its knockdown induced apoptosis. preprints.org
Breast Cancer (MDA-MB-231)Migration/InvasionCerS2 overexpression decreased cell migration and invasion. nih.gov
Glioma (U87MG)Invasion/MigrationShort-chain C2 ceramide inhibited in vitro invasion and migration. researchgate.net
Pancreatic Cancer (PANC-1, MIA PaCa-2)Migration/InvasionCeramide-1-phosphate (C1P), a ceramide metabolite, strongly increased cell migration and invasion. Inhibiting ceramide kinase blocked this effect. hilarispublisher.comnih.gov

Role in Regulating Autophagy and Programmed Necrosis

This compound (CPE) metabolism plays an indirect yet crucial role in the regulation of fundamental cellular processes such as autophagy and programmed cell death. This influence is primarily exerted through its dynamic relationship with its precursor, ceramide, a well-established bioactive sphingolipid. Ceramide itself is a potent mediator of cellular stress responses, including the induction of both apoptosis (programmed cell death) and autophagy. portlandpress.comnih.govmdpi.com The synthesis of CPE utilizes ceramide, thereby reducing the cellular pool of this signaling molecule. Consequently, the regulation of CPE synthase activity can directly impact ceramide levels and, in turn, modulate these cell fate pathways.

Research has identified the ER-resident CPE synthase, SMSr (Sphingomyelin Synthase-related protein), as a suppressor of ceramide-mediated apoptosis. portlandpress.com This anti-apoptotic function is dependent on the enzyme's catalytic activity. During the execution phase of apoptosis, SMSr is targeted and cleaved by caspase-6, an executioner caspase. This action curtails the enzyme's ability to convert pro-apoptotic ceramide into CPE, potentially amplifying the cell death signal. portlandpress.com

Similarly, ceramide is increasingly recognized as an activator of autophagy, a cellular recycling process vital for homeostasis. nih.gov Ceramide accumulation can trigger autophagy through various mechanisms, including the activation of signaling pathways that lead to the formation of autophagosomes. researchgate.net Therefore, by consuming ceramide, CPE biosynthesis can act as a regulatory node, tempering the induction of autophagy. The balance between CPE synthesis and hydrolysis (which regenerates ceramide) is thus critical for maintaining cellular homeostasis and determining the response to cellular stress. nih.gov

Table 1: Key Proteins in CPE-Mediated Regulation of Apoptosis
ProteinFunctionRole in Apoptosis Regulation
CPE Synthase (SMSr/SAMD8)Catalyzes the synthesis of CPE from ceramide.Acts as a suppressor of ceramide-mediated apoptosis by reducing the cellular pool of pro-apoptotic ceramide. portlandpress.com
Caspase-6An executioner caspase involved in the apoptotic cascade.Cleaves and inactivates CPE synthase during apoptosis, preventing the consumption of ceramide and potentially amplifying the death signal. portlandpress.com
CeramideA bioactive sphingolipid and precursor to CPE.Acts as a second messenger that can initiate programmed cell death and autophagy. portlandpress.comfrontiersin.orgresearchgate.net

Dysregulation in Specific Animal Models (e.g., Drosophila melanogaster, Trypanosoma brucei)

Drosophila melanogaster

In the fruit fly, Drosophila melanogaster, CPE is the primary structural and functional analog of mammalian sphingomyelin (SM). nih.govplos.orgnih.gov As the principal membrane sphingolipid, its proper regulation is essential for a wide range of physiological processes. Dysregulation of CPE levels, typically studied through genetic manipulation of the this compound synthase (cpes) gene, leads to severe and multifaceted phenotypes.

Studies using cpes null mutants have revealed that CPE deficiency causes significant late pupal lethality, with only a small fraction of mutants surviving to adulthood. plos.org The surviving adults often exhibit developmental defects and are universally sterile if male. This sterility is caused by failures in meiotic cytokinesis, the final stage of cell division in sperm production. plos.org Furthermore, CPE dysregulation profoundly affects the nervous system. Pan-glial specific deficiency of CPE in the fly brain disrupts synaptic glutamate (B1630785) homeostasis, leading to arrhythmic locomotor behavior and a loss of circadian rhythm. nih.govresearchgate.net These flies also experience a shortened lifespan. nih.govresearchgate.net Aged cpes mutants can also display light-inducible seizures and paralysis, which is attributed to a defective cortex glia plasma membrane structure. plos.org

Table 2: Phenotypes Associated with CPE Dysregulation in Drosophila melanogaster
Affected ProcessObserved Phenotype in CPE-Deficient ModelsReference
DevelopmentSignificant late pupal lethality; dorsal closure defects. plos.org
ReproductionMale sterility due to defective meiotic cytokinesis. plos.org
Nervous SystemArrhythmic locomotor activity (loss of circadian rhythm); light-inducible seizures and paralysis. nih.govplos.orgresearchgate.net
LifespanShortened lifespan. nih.govresearchgate.net

Trypanosoma brucei

In the protozoan parasite Trypanosoma brucei, the causative agent of African Sleeping Sickness, the role of CPE is less defined but is implicated in key life cycle transitions. nih.gov Unlike Drosophila, T. brucei is unique in its ability to synthesize three main phosphosphingolipids: sphingomyelin (SM), inositol (B14025) phosphorylceramide (IPC), and CPE (also known as ethanolamine (B43304) phosphorylceramide, EPC). asm.org

The expression of the synthases responsible for these lipids is stage-specific, indicating that the sphingolipid composition of the parasite's membrane is tightly regulated during its development. asm.org Research suggests that CPE (EPC) is synthesized predominantly in the mammalian bloodstream form of the parasite, while IPC is found exclusively in the procyclic insect stage. asm.org This stage-specific regulation points to a crucial role for CPE in the parasite's ability to survive and proliferate within its mammalian host. While the precise functions are still under investigation, the involvement of sphingolipids in the developmental stages of Trypanosoma is evident, and dysregulation of their synthesis is lethal to the parasite, making the enzymes involved potential drug targets. nih.govasm.org

Table 3: Sphingolipid Profile and Suggested Role of CPE in Trypanosoma brucei
AspectFindingReference
Primary SphingolipidsSynthesizes Sphingomyelin (SM), Inositol Phosphorylceramide (IPC), and this compound (CPE/EPC). asm.org
Stage-Specific ExpressionCPE (EPC) synthesis is characteristic of the mammalian bloodstream form. asm.org
Suggested RoleImplicated in crucial developmental stages and survival within the mammalian host. nih.gov

Advanced Methodologies for Ceramide Phosphoethanolamine Analysis in Research

Lipidomics Approaches for Qualitative and Quantitative Analysis

Lipidomics offers a powerful framework for the comprehensive analysis of lipids, including ceramide phosphoethanolamine, within a biological system. creative-proteomics.com This systems-level approach allows for the detailed characterization and quantification of numerous lipid species, providing critical insights into their roles in various cellular processes. creative-proteomics.comresearchgate.net Mass spectrometry (MS)-based methods are central to lipidomics, offering high sensitivity and specificity for detecting even trace amounts of lipids like CPE. creative-proteomics.comnih.gov

Tandem mass spectrometry (MS/MS) is a cornerstone technique for the structural elucidation and quantification of this compound. nih.gov In MS/MS, precursor ions corresponding to specific CPE molecules are selected and fragmented through collision-induced dissociation (CID), generating a pattern of product ions that provides structural information. cas.cn This fragmentation can reveal details about the polar headgroup and the fatty acyl chain composition. cas.cn The direct detection and multiplexed quantitation capabilities of MS-based approaches provide significant advantages for lipidomic analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often with a mass accuracy better than 5 ppm. nih.gov This precision is critical for assigning the correct elemental composition to detected ions, thereby increasing confidence in the identification of specific CPE molecular species. nih.gov The use of chloride adducts in negative ion electrospray ionization HRMS has been shown to increase assay sensitivity for ceramide phosphoethanolamines by 10- to 50-fold compared to conventional methods. elsevierpure.com

Combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a widely used strategy for the detailed analysis of complex lipid mixtures. researchgate.netchromatographyonline.com This hyphenated technique leverages the separation power of liquid chromatography (LC) to resolve different lipid species before they are introduced into the mass spectrometer. nih.govchromatographyonline.com

Reverse-phase high-performance liquid chromatography (RP-HPLC) is particularly effective for separating CPE molecular species. nih.gov Ceramide phosphoethanolamines are soluble in the aqueous and protic solvents used in RP-HPLC and form good ion pairs with salts like ammonium (B1175870) formate, leading to enhanced chromatographic resolution. nih.gov Following separation, the analytes are ionized and subjected to MS/MS analysis. A highly sensitive and specific mode of MS/MS used in quantitative lipidomics is Multiple Reaction Monitoring (MRM). researchgate.netresearchgate.net In MRM, the mass spectrometer is set to detect specific precursor-to-product ion transitions that are characteristic of the target analyte, which significantly enhances the sensitivity and specificity of the analysis. nih.govresearchgate.net This approach allows for the accurate quantification of picogram amounts of CPE. nih.gov

Table 1: Overview of Mass Spectrometry Techniques for this compound (CPE) Analysis

TechniquePrincipleApplication for CPE AnalysisKey Advantages
Tandem MS (MS/MS) Selects a precursor ion, fragments it, and analyzes the resulting product ions.Structural elucidation and identification of CPE species based on characteristic fragmentation patterns. cas.cnProvides structural information about the headgroup and acyl chains. cas.cn
High-Resolution MS (HRMS) Measures mass-to-charge ratio with very high accuracy.Confident identification of CPE by determining its precise elemental composition. nih.govHigh mass accuracy (<5 ppm) reduces ambiguity. nih.gov
LC-MS/MS Separates lipid species by liquid chromatography before MS/MS analysis.Separates different CPE molecular species, reducing ion suppression and allowing for more accurate quantification. nih.govHigh sensitivity, specificity, and ability to resolve isomers. researchgate.netnih.gov
Direct Infusion ESI-MS ("Shotgun") Infuses the total lipid extract directly into the mass spectrometer without prior chromatographic separation.Rapid, high-throughput profiling of the overall CPE composition in a sample. elsevierpure.comspringernature.comFast analysis time. springernature.com

Direct infusion mass spectrometry, often referred to as "shotgun lipidomics," provides a rapid method for analyzing lipid classes without prior chromatographic separation. springernature.com In this approach, a total lipid extract is directly infused into the electrospray ionization (ESI) source of the mass spectrometer. elsevierpure.com While this method is very fast, it can be limited by ion suppression effects in complex mixtures. nih.gov However, for certain applications, it offers a high-throughput strategy for profiling lipid composition. springernature.com A notable advancement for analyzing sphingolipids like CPE via direct infusion is the use of chloride adducts ([M+Cl]⁻) in negative ion mode, which has been demonstrated to significantly enhance the sensitivity of detection. elsevierpure.com

Precursor ion and neutral loss scanning are specialized MS/MS scan modes used to identify specific classes of lipids within a complex mixture. nih.govnih.gov

Neutral Loss Scanning (NLS): This technique screens for all precursor ions that lose a specific, neutral fragment upon collision-induced dissociation. For this compound, a characteristic neutral loss is that of the phosphoethanolamine headgroup, which corresponds to a mass of 141.2 Da. nih.govnih.gov By setting the mass spectrometer to detect this specific neutral loss, one can selectively identify all CPE species present in a sample. nih.govuab.edu

Precursor Ion Scanning (PIS): This method involves scanning for all precursor ions that generate a specific product ion upon fragmentation. While neutral loss scanning for the headgroup is more commonly cited for CPE, precursor ion scanning is a powerful tool for other lipid classes and is based on detecting a characteristic fragment ion. nih.govmpi-cbg.de

Although these scanning methods are excellent for identifying lipid classes, they can have limitations such as lower sensitivity and sampling efficiency compared to MRM, as the instrument does not focus on a single ion transition for an extended period. nih.gov Additionally, precursor scans can sometimes produce broad, tailing peaks. nih.gov

Biochemical Assays for Enzyme Activity Measurement

Understanding the biosynthesis and metabolism of this compound requires methods to measure the activity of the enzymes involved. In mammals, two key enzymes are Sphingomyelin (B164518) Synthase 2 (SMS2), a bifunctional enzyme that produces both sphingomyelin (SM) and CPE, and SMS-related protein (SMSr), which acts as a monofunctional CPE synthase. nih.govnih.gov

Biochemical assays to determine the activity of these enzymes often involve incubating microsomal preparations from tissues (e.g., brain or liver) with a fluorescently labeled ceramide substrate, such as NBD-Ceramide. nih.gov After the reaction, the lipids are extracted and the products are separated by thin-layer chromatography (TLC). The conversion of the labeled ceramide to labeled CPE can then be visualized and quantified to determine the enzyme's specific activity. researchgate.net This approach has been used to determine the relative contributions of SMSr and SMS2 to CPE biosynthesis in different tissues. nih.gov

Genetic Manipulation Techniques in Model Organisms (e.g., RNAi, CRISPR)

Genetic manipulation in model organisms is a powerful strategy to investigate the in vivo functions of this compound. Techniques such as RNA interference (RNAi) and CRISPR/Cas9 allow for the targeted knockdown or knockout of genes encoding enzymes in the CPE metabolic pathway. nih.govharvard.edu

The fruit fly, Drosophila melanogaster, which utilizes CPE as a major sphingolipid analogous to mammalian sphingomyelin, is a valuable model organism for these studies. nih.gov

RNA interference (RNAi): RNAi has been widely used to induce gene suppression by introducing short hairpin RNAs (shRNAs) that target the mRNA of a specific gene for degradation. nih.govbiorxiv.org In Drosophila, RNAi has been used to knock down the expression of cpes (this compound synthase), revealing that CPE deficiency in glial cells leads to arrhythmic locomotor behavior. nih.govresearchgate.net

CRISPR/Cas9: The CRISPR/Cas9 system allows for precise gene editing, including the creation of null-allele mutants. harvard.edu This technology has been used to generate nSMase¹ null mutants in Drosophila to study the effects of blocking CPE hydrolysis into ceramide. nih.gov Studies comparing the two technologies have found that while their on-target efficacy can be similar, CRISPR generally has fewer systematic off-target effects than RNAi. nih.gov

By systematically manipulating the expression of genes involved in CPE biosynthesis and metabolism in specific tissues using these genetic tools, researchers can elucidate the critical roles of this lipid in complex biological processes like the regulation of circadian rhythms. nih.gov

Table 2: Genetic Manipulation Techniques for Studying this compound (CPE) Function

TechniqueMechanismApplication in CPE Research (Model: Drosophila)Key Findings
RNA interference (RNAi) Post-transcriptional gene silencing via mRNA degradation. nih.govPan-glial specific knockdown of cpes (CPE synthase). nih.govRevealed that CPE deficiency in glia leads to arrhythmic locomotor behavior. nih.govresearchgate.net
CRISPR/Cas9 Targeted DNA double-strand breaks leading to gene knockout or editing. harvard.eduGeneration of null-allele mutants for genes like neutral sphingomyelinase (nSMase). nih.govHelped demonstrate that reduced ceramide alone, without diminished CPE, does not cause arrhythmic activity. nih.gov

Fluorescent Probes and Imaging Techniques

Fluorescent probes have emerged as indispensable tools for visualizing the subcellular localization and dynamics of specific lipids like this compound. nih.gov Unlike methods that require lipid extraction, fluorescent imaging allows for the study of CPE in its native membrane environment. These probes are typically proteins or protein domains that specifically recognize the target lipid's chemical structure rather than its general physical properties. nih.gov For CPE analysis, these probes can be labeled with a fluorophore or conjugated to a fluorescent protein, enabling detection through microscopy. nih.gov The development of probes with high affinity and specificity for CPE over its mammalian analog, sphingomyelin, is a key focus of research in this area. nih.gov

Utilization of Aegerolysin Proteins for Specific Detection

A particularly effective class of protein probes for CPE detection comes from the aegerolysin family, a group of proteins derived from mushrooms. nih.govresearchgate.net These proteins have been shown to bind with high affinity and specificity to CPE, which is a major sphingolipid in invertebrates but only a trace component in mammalian cells. nih.govelsevierpure.com This specificity makes aegerolysins excellent tools for studying CPE in organisms like insects and parasites. nih.gov

Several proteins from this family, including Pleurotolysin A2 (PlyA2), Ostreolysin (Oly), and Erylysin A (EryA), have been characterized for their CPE-binding properties. nih.gov Research has demonstrated that their binding to CPE is often enhanced by the presence of cholesterol in the membrane. nih.govresearchgate.net For instance, Ostreolysin A6 (OlyA6) has been shown to bind with an affinity that is over 1000 times stronger to membranes containing CPE and cholesterol compared to those with sphingomyelin and cholesterol. researchgate.net

The utility of aegerolysins as fluorescent probes is demonstrated by their application in imaging CPE in biological samples. For example, PlyA2 has been used to visualize CPE enrichment in the central nervous system of Drosophila larvae, and EryA has been used to image CPE in the parasite Trypanosoma brucei. nih.gov Notably, PlyA2 can also bind to CPE independently of cholesterol, which makes it a versatile tool for lipid-blotting experiments and for use in organisms that cannot synthesize their own sterols. nih.gov

The binding affinities of these proteins highlight their suitability as specific probes for CPE.

Binding Affinities of Aegerolysin Proteins to this compound (CPE)
Aegerolysin ProteinBinding ConditionDissociation Constant (KD)Source
Pleurotolysin A2 (PlyA2)CPE/Cholesterol Membranes12 nM nih.gov
Pleurotolysin A2 (PlyA2)CPE Membranes (Cholesterol-independent)41 µM nih.gov
Ostreolysin (Oly)CPE/Cholesterol Membranes1.3 nM nih.gov
Erylysin A (EryA)CPE/Cholesterol Membranes1.3 nM nih.gov

Thin-Layer Chromatography (TLC) for Lipid Separation and Identification

Thin-Layer Chromatography (TLC) is a widely used, cost-effective, and straightforward technique for the separation and identification of lipids, including phosphosphingolipids like this compound. nih.govnih.gov The method relies on the differential partitioning of lipid components between a stationary phase (commonly a silica (B1680970) gel plate) and a mobile phase (a solvent system). nih.gov As the mobile phase moves up the plate, lipids are separated based on their polarity, allowing for the isolation of specific lipid classes. aocs.org

TLC can be performed in one or two dimensions. While one-dimensional (1D) TLC allows for the simultaneous analysis of multiple samples, two-dimensional (2D) TLC provides a more sensitive separation of complex mixtures, although it is limited to one sample per plate. nih.gov For enhanced separation, High-Performance TLC (HPTLC), which uses plates with smaller and more uniform silica particles, can be employed. aocs.org

After separation, the lipid spots on the TLC plate can be visualized using various reagents. General lipid-detecting sprays can be used, or more specific stains like ninhydrin (B49086) can identify lipids with free amino groups, such as phosphatidylethanolamine (B1630911). aocs.org For quantification, the visualized spots can be scraped from the plate and the lipid eluted for further analysis, or the plate can be analyzed by densitometry. aocs.orgumich.edu While specific protocols for CPE are often integrated into broader phospholipid or ceramide separation methods, the principles remain the same. For instance, systems designed to separate ceramides (B1148491) from other neutral lipids can be adapted for CPE analysis. nih.govresearchgate.net Boric acid-impregnated TLC plates have also been used to improve the separation of phospholipids (B1166683). nih.gov

The choice of solvent system (mobile phase) is critical for achieving effective separation of the target lipid.

Example TLC Solvent Systems for Separation of Related Lipids
Lipid Class FocusMobile Phase Composition (v/v/v)TLC Plate TypeNotesSource
PhospholipidsChloroform / Ethanol / Water / Triethylamine (30:35:7:35)Silica Gel (Boric acid-impregnated)Effective for general separation of various phospholipid classes. nih.gov
Ceramides & DiacylglycerolsTwo-dimensional system: 1) Chloroform / Methanol / Acetic Acid (190:9:1) 2) Diethyl ether / Acetic Acid (100:1)Silica GelDesigned to separate different neutral lipid species, leaving phospholipids at the origin. nih.govgerli.com
Ceramide AcetatesChloroform / Benzene / Acetone (80:20:5)Silica GelUsed for separating derivatized ceramides to improve resolution. researchgate.net

Future Directions in Ceramide Phosphoethanolamine Research

Elucidating the Complete Spectrum of Biological Functions in Mammalian Systems

Although CPE constitutes a very small fraction of the total sphingolipids in mammals, its presence across various tissues suggests specific, rather than redundant, functions. nih.gov In mouse models, combined inactivation of the primary CPE-synthesizing enzymes, SMSr (sphingomyelin synthase-related protein) and SMS2, significantly reduced but did not entirely eliminate CPE, and surprisingly, these animals displayed no obvious developmental or fertility defects. nih.gov This finding points toward the existence of undiscovered biosynthetic pathways or the possibility that the biological functions of CPE in mammals are subtle, context-dependent, or only critical under specific physiological stress conditions.

In contrast, studies in Drosophila, where CPE is abundant, have demonstrated its essential role in maintaining the integrity of the central nervous system and modulating complex processes like circadian rhythms through neural-glial coupling. nih.gov A primary future objective is to investigate whether the trace amounts of CPE in mammalian systems perform analogous, highly localized functions. Research will need to focus on specific cell types and subcellular compartments where CPE may be enriched and functionally important, such as in the nervous system or specialized membrane domains. nih.gov Elucidating these roles will be critical to understanding the full spectrum of sphingolipid functions in mammals.

Deeper Characterization of CPE-Specific Protein Interactions and Effectors

The biological activities of membrane lipids are often mediated through their direct interaction with proteins. While the protein interactome of sphingomyelin (B164518) is well-studied, very little is known about the proteins that specifically recognize and bind to CPE. The enzymes responsible for CPE biosynthesis, such as SMSr, have been identified as key players. bohrium.com However, the effector proteins that mediate CPE's downstream functions remain unknown.

Future research must prioritize the identification of a "CPE-interactome." This will involve employing advanced proteomics and lipid-protein interaction screening techniques to discover proteins that bind to CPE with high affinity and specificity. Characterizing these interactions will be crucial for understanding how CPE influences cellular processes. Identifying these effector proteins will help to place CPE within established signaling and structural pathways and reveal its mechanism of action at the molecular level.

Understanding the Regulatory Networks Governing CPE Homeostasis and Metabolic Fluxes

CPE homeostasis is maintained by a network of enzymes that control its synthesis and degradation. In mammals, CPE can be synthesized by multiple enzymes, including SMSr, which is considered a monofunctional CPE synthase, and SMS2, which is bifunctional and can produce both SM and CPE. nih.govbohrium.com The synthesis of CPE primarily occurs in the Golgi apparatus and endoplasmic reticulum, utilizing ceramide as a precursor. nih.govbiorxiv.org

A key challenge is to understand how metabolic flux through the sphingolipid pathway is regulated and partitioned between the synthesis of CPE and other sphingolipids like sphingomyelin and glucosylceramide. nih.gov Studies on mice lacking both SMSr and SMS2 showed that CPE levels were reduced but not abolished, indicating that other enzymes, potentially including SMS1, contribute to its biosynthesis. nih.govnih.gov Future investigations need to map the complete metabolic network, quantify the contributions of different synthases in various tissues, and identify the signaling pathways and transcriptional factors that regulate the expression and activity of these enzymes. bohrium.comnih.gov This will provide a comprehensive understanding of how cells maintain appropriate levels of CPE in response to developmental cues and environmental stimuli.

EnzymePrimary LocationFunction in CPE MetabolismReference
SMSr (SAMD8) Endoplasmic ReticulumMonofunctional CPE synthase nih.gov, bohrium.com
SMS1 Golgi ApparatusPrimarily SM synthesis; also shows CPE synthase activity nih.gov
SMS2 Plasma MembraneBifunctional; synthesizes both SM and CPE nih.gov, bohrium.com
CPES (Drosophila) Golgi ApparatusPrimary CPE synthase in invertebrates nih.gov, nih.gov

Exploring Compensatory Mechanisms and Adaptive Responses to CPE Dysregulation

The lack of a severe phenotype in mice with genetically reduced CPE levels suggests the existence of robust compensatory mechanisms. nih.gov One possibility is functional redundancy, where sphingomyelin, due to its structural similarity, can substitute for CPE in many biological membranes. nih.gov Indeed, in Drosophila models where CPE synthesis is deficient, expressing mammalian sphingomyelin synthase can rescue certain defects, demonstrating a degree of functional interchangeability between these two lipids. nih.gov

Future research should focus on identifying these adaptive responses. When CPE levels are chronically low, cells may compensate by upregulating the synthesis of SM or by altering the acyl chain composition of other phospholipids (B1166683) to maintain membrane integrity and function. nih.gov Investigating the lipidomic and transcriptomic changes in genetic models of CPE deficiency will be essential to uncover these compensatory pathways. Understanding how cells adapt to the loss of CPE will provide valuable insights into the fundamental principles of membrane homeostasis and the specific properties that CPE contributes to cellular function.

Advanced Imaging Techniques for Spatiotemporal Dynamics of CPE

A major barrier to understanding the function of CPE has been the difficulty in visualizing its subcellular distribution and dynamics in living cells. Traditional lipid analysis methods require cell destruction and provide only a static snapshot of lipid content. A significant breakthrough has been the identification and application of aegerolysin family proteins, such as Pleurotolysin A2 (PlyA2) and Erylysin A (EryA), which bind to CPE with high specificity and affinity. researchgate.net

These proteins, when fluorescently tagged, can be used as probes to visualize CPE localization in fixed and living cells. researchgate.net Future directions will involve combining these novel probes with advanced imaging modalities, such as super-resolution microscopy, to track the movement of CPE in real-time. This will allow researchers to observe the spatiotemporal dynamics of CPE during various cellular events, such as membrane trafficking, endocytosis, and cell division, providing unprecedented insight into its dynamic behavior and functional roles within distinct subcellular compartments. researchgate.net

ProbeSource OrganismBinding SpecificityApplicationReference
Pleurotolysin A2 (PlyA2) Pleurotus eryngiiHigh affinity for CPE; also binds CPE independent of cholesterolLipid blotting, fluorescence imaging in sterol auxotrophs researchgate.net
Ostreolysin (Oly) Pleurotus ostreatusHigh affinity for CPE/cholesterol membranesVisualizing CPE-rich domains researchgate.net
Erylysin A (EryA) Pleurotus eryngiiHigh affinity for CPE/cholesterol membranesFluorescence imaging in parasites (T. brucei) researchgate.net

Development of Novel Research Tools and Genetic Models for CPE Studies

Progress in the field is critically dependent on the development of more sophisticated research tools and animal models. While initial knockout mouse models targeting Smsr and Sms2 have been informative, the residual CPE production highlights the need for more comprehensive genetic approaches. nih.gov The creation of conditional knockout mice will enable the tissue-specific and time-dependent deletion of CPE synthases, allowing for a more precise dissection of CPE's function in specific physiological contexts without the complication of developmental compensation.

Furthermore, the development of highly specific small-molecule inhibitors for each of the CPE-synthesizing enzymes (SMSr, SMS1, and SMS2) would be invaluable. Such inhibitors would permit acute depletion of CPE, complementing the chronic depletion seen in genetic models and allowing researchers to study the immediate cellular responses to CPE loss. Alongside these genetic and chemical tools, expanding the toolkit of CPE-binding probes and biosensors will further enhance the ability to study this enigmatic lipid with greater precision.

Q & A

Basic Research Questions

Q. What are the recommended methods for extracting ceramide phosphoethanolamine (CPE) from biological tissues?

  • Methodological Answer : The Bligh & Dyer method remains a foundational technique for lipid extraction. Biological samples are homogenized with chloroform-methanol (2:1 ratio) to form a miscible system with tissue water. Subsequent dilution with chloroform and water separates lipids (chloroform layer) from non-lipids (methanolic layer), enabling efficient purification . This method is reproducible for tissues like muscle but adaptable to other systems.

Q. How is this compound biosynthesized in eukaryotic cells?

  • Methodological Answer : CPE synthesis is catalyzed by sphingomyelin synthase-related protein (SMSr, encoded by SAMD8), which transfers phosphatidylethanolamine (PE) to ceramide. This occurs primarily in the endoplasmic reticulum (ER), where SMSr acts as a ceramide sensor rather than a bulk CPE producer. Studies in Drosophila and mammalian cells confirm its role in ceramide homeostasis, though its regulatory function remains debated .

Q. What detection techniques are used to localize CPE in cellular compartments?

  • Methodological Answer : Correlative light-electron microscopy (CLEM) and confocal imaging with immunostaining (e.g., V5-tagged CPES in Drosophila) are employed. Cis-Golgi markers like GM130 and DNA stains (DAPI) help visualize CPE distribution in organelles such as the ER and Golgi membranes .

Advanced Research Questions

Q. How do researchers address quantification challenges of CPE species with varying sphingoid bases?

  • Methodological Answer : Quantitation requires internal standards (e.g., deuterated analogs) and relative response factors (RRFs) to correct for ionization efficiency differences in mass spectrometry. However, biological complexity often limits the availability of reference standards, necessitating mathematical corrections for accurate multiplex analysis .

Q. What mechanisms regulate CPE levels in ceramide biosynthesis and cellular homeostasis?

  • Methodological Answer : ORMDL proteins are critical negative regulators of serine palmitoyltransferase (SPT), the rate-limiting enzyme in ceramide biosynthesis. While ORMDL isoforms mediate feedback inhibition in response to exogenous ceramide, SMSr’s role in direct regulation is unconfirmed. In vitro permeabilized cell models demonstrate ORMDL’s direct interaction with SPT .

Q. What are the physiological consequences of disrupted CPE transport or synthesis?

  • Methodological Answer : Drosophila lacking ceramide transfer protein (CERT) show >70% reduced CPE levels, leading to plasma membrane fluidity defects, oxidative stress, and shortened lifespan (10–30 days vs. 75–90 days in controls). These models highlight CPE’s role in maintaining membrane integrity and resistance to reactive oxygen species (ROS) .

Q. How can CRISPR-based gene editing elucidate CPE’s functional roles in vivo?

  • Methodological Answer : SAMD8 knockout models (via CRISPR/Cas9) reveal ER-specific CPE synthesis disruptions. Phenotypic analyses include lipidomic profiling, ATP/glucose level assays, and thermal tolerance tests to link CPE depletion to metabolic compromise and premature aging phenotypes .

Methodological Frameworks for Research Design

Q. How can the FINER/PICOT frameworks structure CPE-focused research questions?

  • Example :

  • Population (P) : Drosophila melanogaster with CERT mutations.
  • Intervention (I) : CRISPR-mediated SAMD8 knockout.
  • Comparison (C) : Wild-type vs. mutant oxidative stress markers.
  • Outcome (O) : Lifespan reduction and membrane fluidity changes.
  • Time (T) : Longitudinal analysis over 30 days.
    • This aligns with feasibility (genetic tools available) and relevance (aging/metabolic disease models) .

Contradictions and Open Questions

  • SMSr’s Regulatory Role : While SMSr synthesizes CPE, contradicts its involvement in ceramide regulation, suggesting ORMDL proteins as primary regulators. Researchers must reconcile cell-type-specific roles and experimental conditions (e.g., ER vs. Golgi localization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.